molecular formula C13H11BrN4O B10946203 5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B10946203
M. Wt: 319.16 g/mol
InChI Key: XKVBVUPHYOITOJ-UHFFFAOYSA-N
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Description

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that contains both pyrazole and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, ethyl, and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Industry

In industry, the compound is used in the synthesis of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .

Mechanism of Action

The mechanism of action of 5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. The exact molecular pathways involved are still under investigation, but it is thought to interfere with the function of ribosomes and other cellular machinery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an antimicrobial agent further highlight its uniqueness .

Properties

Molecular Formula

C13H11BrN4O

Molecular Weight

319.16 g/mol

IUPAC Name

5-(4-bromo-2-ethylpyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C13H11BrN4O/c1-2-18-11(10(14)8-15-18)13-16-12(17-19-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

XKVBVUPHYOITOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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